4-Amino-5-propoxyfuran-2(5H)-one
Description
4-Amino-5-propoxyfuran-2(5H)-one is a substituted furanone derivative characterized by an amino group at position 4, a propoxy group at position 5, and a ketone at position 2 of the furanone ring. This compound belongs to a broader class of 4-amino-2(5H)-furanones, which are recognized for their structural versatility and biological activities, including antibiotic and antitumor properties .
Properties
Molecular Formula |
C7H11NO3 |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
3-amino-2-propoxy-2H-furan-5-one |
InChI |
InChI=1S/C7H11NO3/c1-2-3-10-7-5(8)4-6(9)11-7/h4,7H,2-3,8H2,1H3 |
InChI Key |
FVNRBSCHPPALBH-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1C(=CC(=O)O1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations in the 5-Position
The 5-alkoxy group significantly influences biological activity and physicochemical properties. Key analogs include:
Key Findings :
- Propoxy vs. Ethoxy/Methyl : The propoxy group in the target compound contributes to enhanced antibacterial activity against MRSA, likely due to optimal chain length balancing lipophilicity and steric effects . Ethoxy and methyl analogs lack reported bioactivity, suggesting shorter chains reduce efficacy.
Halogenated Derivatives
Halogenation at position 3 introduces electronegative groups, altering reactivity and bioactivity:
Key Findings :
- Brominated derivatives exhibit crystallographic planar structures and weak intermolecular interactions (C–H···O/Br), which may stabilize ligand-receptor binding .
- Chlorinated analogs (e.g., 4-chloro-5-hydroxyfuran-2(5H)-one) lack amino groups, reducing specificity for biological targets despite increased electrophilicity .
Stereochemical and Functional Group Modifications
Stereochemistry and additional functional groups further diversify activity:
- (4S,5S)-4-Amino-5-ethoxydihydrofuran-2(3H)-one: The stereospecific ethoxy configuration may enhance enantioselective interactions, though bioactivity remains uncharacterized .
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